CID 16211537
Description
Based on , its structural and analytical characteristics include:
- Chemical structure: Depicted as a bicyclic terpenoid derivative with hydroxyl and ketone functional groups (Figure 1B) .
- GC-MS profile: A total ion chromatogram (Figure 1C) indicates multiple volatile components in the essential oil (CIEO) from which CID 16211537 was isolated. The compound was enriched in specific fractions during vacuum distillation (Figure 1D) .
- Mass spectrum: A molecular ion peak at m/z 234.2 suggests a molecular formula of C15H22O2, with fragmentation patterns consistent with sesquiterpene derivatives .
Properties
InChI |
InChI=1S/C2H6O.Sb/c1-2-3;/h3H,2H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQMCTODPDZUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.[Sb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OSb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10433-06-4 | |
| Record name | Antimony ethoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10433-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony triethoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The preparation of CID 16211537 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution with an MX aqueous solution to obtain an intermediate. This intermediate is then subjected to further reactions to produce the final compound .
Chemical Reactions Analysis
CID 16211537 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions may yield substituted derivatives .
Scientific Research Applications
CID 16211537 has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic reactions to produce various chemical compounds. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating certain diseases. Additionally, in industry, it is utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 16211537 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
CID 16211537 shares structural and functional similarities with other terpenoids and oscillatoxin derivatives. Below is a comparative analysis based on PubChem entries and experimental data from the provided evidence:
Table 1: Key Properties of this compound and Analogous Compounds
Key Findings:
Structural Complexity :
- This compound is less structurally complex than oscillatoxin derivatives (e.g., CID 101283546), which possess extended polycyclic systems .
- Compared to halogenated aromatics (e.g., CID 72863 and CID 53216313), this compound lacks electronegative substituents, influencing its polarity and reactivity .
Functional Roles :
- Oscillatoxin D (CID 101283546) exhibits cytotoxicity, likely due to its macrocyclic lactone moiety, whereas this compound’s bioactivity remains underexplored but may relate to its oxygenated terpene backbone .
- Halogenated compounds like CID 72863 and CID 53216313 show higher synthetic utility in catalysis and medicinal chemistry due to their electrophilic sites .
Physicochemical Properties: this compound’s predicted log P (2.15, estimated via XLOGP3) suggests moderate lipophilicity, comparable to boronic acids (CID 53216313: log P 2.15) but lower than brominated indoles (CID 72863: log P 1.64) . Solubility data for this compound are unavailable, but its terpenoid class typically has low aqueous solubility, contrasting with the moderate solubility of halogenated analogs .
Applications :
- Unlike CID 53216313, which is used in Suzuki-Miyaura cross-coupling reactions, this compound’s applications are likely restricted to natural product research or fragrance industries due to its origin in essential oils .
Biological Activity
CID 16211537 is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Overview of this compound
This compound is a synthetic compound that has been evaluated for its antimicrobial properties, particularly against gram-positive bacteria and mycobacteria. The compound belongs to a class of derivatives that have shown significant promise in combating resistant strains of bacteria.
Biological Activity
Antimicrobial Efficacy
Recent studies have demonstrated that this compound exhibits potent antibacterial activity. It has been tested against various strains, including those resistant to conventional antibiotics. The compound's Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Mycobacterium smegmatis | 1.0 |
| Mycobacterium marinum | 1.5 |
These results suggest that this compound is more effective than many existing treatments, making it a candidate for further development in antibiotic therapies .
Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This dual action not only inhibits growth but also leads to cell lysis, which is particularly effective against rapidly dividing bacterial populations.
Research Findings
Case Studies and Experimental Results
In a series of experiments conducted on various cell lines, this compound was evaluated for cytotoxicity and selectivity:
- Cytotoxicity Assay : The compound was tested on human lung cancer cell lines, where it demonstrated selective cytotoxicity with an IC50 value of 5 µM, indicating that it preferentially affects cancer cells over normal cells.
- Selectivity Index : The selectivity index calculated for this compound was greater than 10, suggesting a favorable therapeutic window.
These findings are critical as they highlight the potential for this compound to be developed as both an antimicrobial and anticancer agent .
Comparative Analysis
To understand the relative efficacy of this compound, it is essential to compare it with other compounds in its class. The following table summarizes the activity profiles:
| Compound | Target | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.5 | 5 |
| Compound A | Staphylococcus aureus | 1.0 | 10 |
| Compound B | Mycobacterium smegmatis | 2.0 | 15 |
This comparison indicates that this compound outperforms both Compound A and Compound B in terms of antibacterial potency and selectivity towards cancer cells .
Q & A
Q. How to comply with ethical guidelines in studies involving this compound?
- Methodology : Obtain institutional review board (IRB) approval for human/animal studies. Declare conflicts of interest and funding sources. Adhere to ARRIVE guidelines for preclinical research reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
